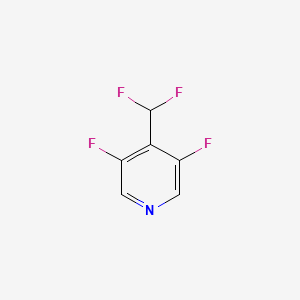

3,5-Difluoro-4-(difluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-3,5-difluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRXPPSPQGSMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 4 Difluoromethyl Pyridine and Its Derivatives

Direct C-H Difluoromethylation of Pyridine (B92270) Systems

Direct C-H functionalization of pyridines is a powerful tool for the rapid diversification of these important heterocycles. However, achieving regioselectivity in such transformations can be challenging due to the inherent electronic properties of the pyridine ring. Recent advancements have enabled selective difluoromethylation at the meta and para positions.

Regioselective C-H Difluoromethylation Approaches

Controlling the position of C-H functionalization on the pyridine ring is crucial for accessing specific isomers with desired biological activities. Novel strategies have been developed to achieve high regioselectivity for both meta and para difluoromethylation.

The direct meta-C-H difluoromethylation of pyridines has been a long-standing challenge in synthetic chemistry. researchgate.netnih.gov A recently developed strategy involves the temporary dearomatization of the pyridine ring to form an oxazino pyridine intermediate. nih.govresearchgate.net This intermediate, which behaves as a dienamine, exhibits nucleophilic character at the β- and δ-positions, enabling a radical-mediated difluoromethylation predominantly at the meta (C3 and C5) positions. nih.govresearchgate.netresearchgate.net This approach has proven effective for a range of substituted pyridines.

This method typically involves the reaction of the pyridine with an activating agent, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), followed by treatment with a difluoromethyl radical source. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net

Table 1: Examples of Meta-Selective C-H Difluoromethylation of Pyridines

| Pyridine Substrate | Difluoromethylation Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | (Difluoromethyl)trimethylsilane | DMAD, Na2S2O8, CH3CN/H2O, 80 °C | 3-(Difluoromethyl)pyridine | 65 | nih.govresearchgate.net |

| 3-Methylpyridine | (Difluoromethyl)trimethylsilane | DMAD, Na2S2O8, CH3CN/H2O, 80 °C | 3-(Difluoromethyl)-5-methylpyridine | 72 | nih.gov |

| 3-Chloropyridine | (Difluoromethyl)trimethylsilane | DMAD, Na2S2O8, CH3CN/H2O, 80 °C | 3-Chloro-5-(difluoromethyl)pyridine | 58 | nih.govresearchgate.net |

Para-selective C-H difluoromethylation of pyridines can be achieved by modulating the electronic properties of the pyridine ring. One effective strategy involves the in situ transformation of the aforementioned oxazino pyridine intermediates into pyridinium (B92312) salts upon treatment with an acid, such as camphorsulfonic acid (CSA). nih.govresearchgate.net The resulting pyridinium ion exhibits electrophilic character at the γ-position (para-position), directing the difluoromethyl radical to attack this site selectively. nih.govresearchgate.netresearchgate.net

This approach allows for a switch in regioselectivity from meta to para by simply changing the reaction from basic/neutral to acidic conditions. nih.gov Ruthenium(II) catalysis has also been reported to enable para-selective C-H difluoromethylation of anilides and their derivatives, which can include pyridine-containing structures. researchgate.net

Table 2: Examples of Para-Selective C-H Difluoromethylation of Pyridines

| Pyridine Substrate | Difluoromethylation Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | (Difluoromethyl)trimethylsilane | DMAD, Na2S2O8, CSA, CH3CN/H2O, 80 °C | 4-(Difluoromethyl)pyridine | 78 | nih.govresearchgate.net |

| 3-Methylpyridine | (Difluoromethyl)trimethylsilane | DMAD, Na2S2O8, CSA, CH3CN/H2O, 80 °C | 4-(Difluoromethyl)-3-methylpyridine | 65 | nih.gov |

| 3-Chloropyridine | (Difluoromethyl)trimethylsilane | DMAD, Na2S2O8, CSA, CH3CN/H2O, 80 °C | 3-Chloro-4-(difluoromethyl)pyridine | 61 | nih.govresearchgate.net |

The ability to switch the regioselectivity of a C-H functionalization reaction is highly desirable as it provides access to a wider range of isomers from a common starting material. As highlighted above, a pH-dependent regioselectivity switch has been developed for the difluoromethylation of pyridines. nih.govresearchgate.net Under basic or neutral conditions, the reaction proceeds via an oxazino pyridine intermediate, leading to meta-selective difluoromethylation. nih.govresearchgate.net Conversely, under acidic conditions, the intermediate is converted to a pyridinium salt, which directs the functionalization to the para-position. nih.govresearchgate.netnih.gov This strategy offers a powerful tool for the controlled synthesis of difluoromethylated pyridine isomers. researchgate.net

Radical-Mediated Difluoromethylation Protocols

Radical-mediated processes are central to many of the developed C-H difluoromethylation methodologies for pyridines. rsc.org These protocols typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the pyridine ring. nih.gov Various reagents and conditions can be employed to generate the •CF₂H radical. For instance, sodium difluoromethanesulfinate (CF₂HSO₂Na) can serve as a precursor to the difluoromethyl radical under photoredox catalysis. nih.gov

The radical nature of these reactions often allows for mild conditions and good tolerance of various functional groups, making them suitable for the derivatization of complex molecules. researchgate.net The regioselectivity of the radical addition is governed by the electronic properties of the pyridine substrate or its activated intermediates, as seen in the meta/para switching strategy. nih.gov

Late-Stage Difluoromethylation of Complex Pyridine Structures

The introduction of a difluoromethyl group in the later stages of a synthetic sequence, known as late-stage functionalization, is a highly valuable strategy in drug discovery. researchgate.netresearchgate.net This approach allows for the rapid diversification of complex molecules, such as drug candidates and natural products, without the need for de novo synthesis. The mild conditions and good functional group tolerance of the recently developed C-H difluoromethylation methods make them well-suited for this purpose. nih.govresearchgate.net

For example, the meta- and para-selective difluoromethylation strategies using oxazino pyridine intermediates have been successfully applied to the late-stage modification of pyridine-containing drugs. nih.govresearchgate.netresearchgate.net This demonstrates the potential of these methods to accelerate the discovery of new bioactive compounds. researchgate.net

Table 3: Examples of Late-Stage C-H Difluoromethylation of Pyridine-Containing Bioactive Molecules

| Bioactive Molecule | Conditions | Position of Difluoromethylation | Yield (%) | Reference |

|---|---|---|---|---|

| Nicotine derivative | meta-selective conditions | meta to pyridine nitrogen | 55 | nih.govresearchgate.net |

| Loratadine | para-selective conditions | para to pyridine nitrogen | 42 | researchgate.net |

Substrate Scope and Limitations in C-H Difluoromethylation of Pyridines

The direct C-H difluoromethylation of pyridines is an efficient method for synthesizing difluoromethylated pyridine derivatives. researchgate.netnih.gov The success of this transformation is, however, dependent on the electronic properties and substitution patterns of the pyridine substrate.

Generally, these reactions proceed well with a variety of substituted quinoxalin-2(1H)-ones, accommodating both electron-donating and electron-withdrawing groups such as methyl, fluoro, chloro, bromo, methoxy, and nitro groups, leading to moderate to good yields. nih.gov Electron-rich heteroarenes like benzofuran (B130515) and thianaphthene (B1666688) also demonstrate good reactivity. nih.gov However, certain heterocycles, including phenanthroline, 1,3,5-triazine, and thiazone, are not suitable substrates for this type of difluoromethylation reaction. nih.gov

For pyridine substrates specifically, a strategy involving the formation of oxazino pyridine intermediates allows for meta-C-H-difluoromethylation. researchgate.net This method's selectivity can be switched to the para-position by treating the oxazino pyridine intermediates with acid to form pyridinium salts in situ. researchgate.net The scope of this switchable method is broad, but its efficiency can be influenced by the nature of the substituents on the pyridine ring.

Below is a table summarizing the substrate scope for a radical-mediated C-H difluoromethylation process.

Table 1: Substrate Scope in C-H Difluoromethylation of Heterocycles

| Substrate Type | Substituents | Reactivity/Yield | Citation |

|---|---|---|---|

| Quinoxalin-2(1H)-ones | Electron-donating or -withdrawing | Moderate to Good | nih.gov |

| Electron-rich Heteroarenes | Benzofuran, Thianaphthene | Good | nih.gov |

| Other Heteroarenes | Phenanthroline, 1,3,5-triazine | Not Ideal Substrates | nih.gov |

| Pyridines (via oxazino intermediate) | Various | Good (meta-selective) | researchgate.net |

| Pyridinium Salts (from oxazino intermediate) | Various | Good (para-selective) | researchgate.net |

N-Difluoromethylation of Pyridine Rings

N-difluoromethylation introduces a difluoromethyl group directly onto the nitrogen atom of the pyridine ring, forming N-difluoromethylated pyridinium salts. rsc.org

A notable transition metal-free method for the synthesis of N-difluoromethylated pyridines utilizes ethyl bromodifluoroacetate as the difluoromethylation reagent. rsc.org This approach is operationally simple and employs a readily available fluorine source. rsc.orgrsc.org The reaction proceeds by heating the pyridine substrate with ethyl bromodifluoroacetate in the presence of a base like 4-(dimethylamino)pyridine (DMAP) in a suitable solvent such as acetonitrile. rsc.org The process is effective for a range of pyridine derivatives and can be accelerated using microwave irradiation. rsc.org Preliminary studies indicate that N-difluoromethylpyridinium salts are key intermediates in the synthesis of N-difluoromethyl-2-pyridones from pyridines. nih.gov

The formation of N-difluoromethylated pyridines via the ethyl bromodifluoroacetate method is a two-step process. rsc.org

N-Alkylation: The reaction begins with the nucleophilic attack of the pyridine nitrogen's lone pair on the electrophilic carbon of ethyl bromodifluoroacetate. rsc.orgquimicaorganica.org This step results in the formation of an N-alkylated pyridinium salt.

Hydrolysis and Decarboxylation: The ester group of the pyridinium intermediate then undergoes in situ hydrolysis and subsequent decarboxylation, which releases the difluoromethyl group attached to the nitrogen, yielding the final N-difluoromethylated pyridine product. rsc.org

This N-alkylation process is a fundamental reaction of pyridines with alkyl halides. quimicaorganica.org Mechanistic studies on related systems show that these reactions can proceed via single electron-transfer processes, sometimes involving paramagnetic intermediates. researchgate.net

Both steric and electronic factors of the substituents on the pyridine ring significantly influence the outcome of N-difluoromethylation reactions. rsc.org

Steric Effects: Steric hindrance around the nitrogen atom can impede the N-alkylation step. For instance, the N-difluoromethylation of 2,6-lutidine, which has two methyl groups flanking the nitrogen, results in a very low conversion yield (<5%). This demonstrates that significant steric bulk can prevail over the inductive electron-donating effects of the substituents. rsc.org

Electronic Effects: The electronic nature of the substituents also plays a critical role. Pyridines bearing strong electron-withdrawing groups, such as ethyl isonicotinate, show very low conversion yields (<5%). This indicates that reduced nucleophilicity of the pyridine nitrogen disfavors the initial N-alkylation step. rsc.org Conversely, electron-donating groups can enhance the nucleophilicity of the nitrogen, though this effect can be negated by steric hindrance. rsc.org

Table 2: Influence of Substituents on N-Difluoromethylation Yield

| Substrate | Substituent Type | Key Factor | Conversion Yield | Citation |

|---|---|---|---|---|

| Pyridine | None | Baseline | High | rsc.org |

| 2-Picoline | Electron-donating (ortho) | Moderate steric hindrance | Moderate | rsc.org |

| 2,6-Lutidine | Electron-donating (ortho, ortho') | High steric hindrance | <5% | rsc.org |

| Ethyl isonicotinate | Electron-withdrawing (para) | Electronic effect | <5% | rsc.org |

Multi-Step Synthesis of Key Difluoromethylated Pyridine Intermediates

A scalable and practical five-step, two-pot synthesis for 4-(difluoromethyl)pyridin-2-amine (B599231) has been developed, which is a key intermediate for various protein kinase inhibitors. unimi.it The synthesis starts from 2,2-difluoroacetic anhydride (B1165640). unimi.it

Acylation: Ethyl vinyl ether is acylated with 2,2-difluoroacetic anhydride in the presence of pyridine to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one. unimi.it

Michael Addition: This enone intermediate then reacts with nitromethane. unimi.it

Cyclization: The resulting adduct undergoes cyclization to form a pyridine ring. unimi.it

Reduction: The nitro group on the pyridine ring is subsequently reduced. unimi.it

Final Transformation: The final steps lead to the desired 4-(difluoromethyl)pyridin-2-amine. unimi.it

Synthesis of 4-(Difluoromethyl)pyridin-2-amine from Precursors

Cyclization Reactions in Pyridine Ring Formation

One established strategy for forming a pyridine ring involves the cyclization of a linear precursor containing the necessary carbon and nitrogen atoms. A relevant example is the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for various kinase inhibitors. In this process, a substituted pentenenitrile derivative undergoes a one-pot, three-step transformation. unimi.it The initial acyclic precursor, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, is treated with O-methoxylamine hydrochloride in acetic acid. The resulting intermediate is then subjected to acid-catalyzed cyclization using hydrobromic acid, which facilitates the formation of the pyridine ring. unimi.it The final step involves an in-situ reduction, typically with zinc, to yield the desired aminopyridine. unimi.it This methodology highlights how a difluoromethyl group can be incorporated into an acyclic precursor and carried through a cyclization sequence to generate the final pyridine product. While this example leads to an aminopyridine, the core principle of forming the difluoromethylated pyridine ring through cyclization of a functionalized aliphatic chain is a key synthetic strategy.

Another approach involves the electrophilic fluorination of 1,2-dihydropyridines. Starting 1,2-dihydropyridines can be synthesized through the cyclization of nitrodienamines with aldehydes. These dihydropyridines can then be treated with an electrophilic fluorine source, such as Selectfluor®, to introduce fluorine atoms. Subsequent elimination of hydrogen fluoride (B91410) under mild conditions can lead to the formation of the corresponding fluorinated pyridine. nih.gov This method provides a pathway to fluorinated pyridines from cyclic precursors that are themselves formed via cyclization.

Large-Scale Synthetic Procedures and Process Optimization

The transition from laboratory-scale synthesis to large-scale production is a critical challenge in chemical manufacturing. For difluoromethylated pyridines, process optimization focuses on efficiency, safety, cost-effectiveness, and minimizing chromatographic purifications. A notable example is the kilogram-scale synthesis of 4-(difluoromethyl)pyridin-2-amine, which was achieved through a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride. unimi.itacs.org

Key aspects of the process optimization include:

Avoidance of Hazardous Reagents and Conditions: The large-scale synthesis was designed to avoid amination processes requiring sealed vessels, which can pose safety risks at scale. unimi.it

Chromatography-Free Processes: The work-up and purification procedures were optimized to avoid silica (B1680970) gel chromatography, which is often impractical and costly for large quantities. This was achieved by carefully controlling reaction conditions and using extraction and crystallization for purification. unimi.it

The synthesis was successfully scaled to produce kilograms of the final product, demonstrating the feasibility of manufacturing complex difluoromethylated pyridines on an industrial scale. acs.org

Data sourced from Organic Process Research & Development, 2019, 23, 2416–2424. unimi.it

Synthesis via Halogenated Pyridine Precursors

The functionalization of pre-existing halogenated pyridine rings is a common and versatile strategy for synthesizing complex derivatives. Halogens, particularly chlorine and bromine, serve as excellent leaving groups for nucleophilic substitution or as handles for cross-coupling reactions.

The synthesis of fluorinated pyridines often starts from polychlorinated precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be produced from 3-picoline through a series of chlorination and fluorine exchange reactions. nih.gov This intermediate is a valuable building block for various agrochemicals. nih.gov Similarly, the synthesis of 3,5-Difluoro-4-(difluoromethyl)pyridine could conceivably start from a corresponding polychlorinated or polybrominated pyridine. The chlorine or bromine atoms can be selectively replaced with fluorine using a suitable fluorinating agent, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent at elevated temperatures. The synthesis of 2-chloro-4-(difluoromethyl)pyridine (B598245) has been reported as a precursor for more complex molecules, highlighting the utility of halogenated difluoromethylpyridines as synthetic intermediates. acs.org

Cross-Coupling Strategies in the Synthesis of this compound Analogues

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, introducing a halogen at a specific position (e.g., converting it to a 2- or 6-halopyridine) would create a versatile precursor for generating a wide array of analogues.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is one of the most widely used cross-coupling methods. libretexts.org This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov

For the synthesis of analogues of this compound, a halogenated version of this scaffold could be coupled with various aryl- or heteroarylboronic acids to introduce diverse substituents. The reactivity of different halogens (I > Br > Cl) can be exploited for selective couplings. nih.gov For instance, polychlorinated pyridines can undergo selective or exhaustive alkylation using Suzuki-Miyaura conditions, demonstrating that even less reactive chloro-substituents can be functionalized. nih.gov The reaction is crucial for creating biaryl compounds, which are common motifs in pharmaceuticals. libretexts.org

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Substrate | Electrophilic partner | Aryl/vinyl halides (I, Br, Cl), triflates |

| Reagent | Nucleophilic partner | Boronic acids (RB(OH)₂), Boronic esters (RB(OR)₂) |

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.org |

| Base | Activates the organoboron species | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, Water |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings offer complementary methods for derivatization.

The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides. libretexts.orgwikipedia.org It has a broad scope and the organotin reagents are stable to air and moisture. wikipedia.org This reaction is effective for creating complex molecules, including those containing purine (B94841) scaffolds. libretexts.org A key advantage is the ability to perform couplings where other methods might fail, though the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst under basic conditions. wikipedia.org This reaction would be ideal for introducing alkynyl substituents onto a halogenated this compound core, creating precursors for further transformations or compounds with specific electronic or structural properties. The reaction can be performed under mild, and even copper-free, conditions. beilstein-journals.org

Emerging Difluoromethylation Techniques for Pyridine Derivatives

While the previous sections focused on building or modifying molecules that already contain the difluoromethyl group, a more recent and powerful strategy is the direct introduction of the -CF₂H group onto a pre-formed pyridine ring. This "late-stage functionalization" is highly valuable in drug discovery.

Recent advances have centered on radical-based difluoromethylation methods, often enabled by photoredox catalysis. rsc.orgnih.gov These methods use visible light to generate a difluoromethyl radical from a stable precursor. This radical can then add to the pyridine ring.

Key reagents and strategies include:

Sodium Difluoromethanesulfinate (CF₂HSO₂Na): This is an inexpensive and commercially available source of the CF₂H radical. Under visible-light photoredox catalysis, it can effectively difluoromethylate a variety of heterocycles, including those in biologically active molecules, using oxygen from the air as a green oxidant. nih.gov

Bromodifluoromethane (BrCF₂H): This simple and available alkyl halide can serve as a CF₂H radical source through a dual nickel/photoredox catalytic system. This metallaphotoredox approach enables the difluoromethylation of a wide range of aryl and heteroaryl bromides under mild conditions. princeton.edu

Ethyl Bromodifluoroacetate (BrCF₂COOEt): A novel, transition-metal-free method uses this cheap and safe reagent for the N-difluoromethylation of pyridines. The reaction proceeds through N-alkylation followed by in-situ hydrolysis and decarboxylation. rsc.org

These emerging techniques offer powerful and often milder alternatives to traditional methods, allowing for the direct installation of the valuable difluoromethyl group onto complex pyridine derivatives. rsc.org The development of photoredox catalysis, in particular, has provided a versatile platform for C-H functionalization, avoiding the need for pre-functionalized substrates. nih.gov

Photoredox-Mediated Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-CFx bonds under mild reaction conditions. nih.gov These methods often rely on the generation of radical intermediates, which can then engage in a variety of bond-forming reactions.

One notable approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.orgacs.org This method, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, leads to the formation of diversely substituted 3-fluoropyridines after a one-pot condensation with ammonium (B1175870) acetate. acs.orgacs.org Cyclic voltammetry studies have indicated that α,α-difluoro-β-iodoketones are more readily reduced compared to other common fluoroalkyl iodide sources, which can be attributed to the influence of the adjacent carbonyl group. acs.orgacs.org

Another strategy in photoredox catalysis is the direct difluoromethylation of heteroaromatic compounds. semanticscholar.orgrsc.org This can be achieved through the photocatalytic activation of reagents like zinc difluoromethanesulfinate, which generates a difluoromethyl radical (•CF2H). semanticscholar.orgrsc.org This radical can then add to C=N bonds in various nitrogen-containing heterocycles. semanticscholar.orgrsc.org The mild conditions of these reactions allow for a broad substrate scope and functional group tolerance. rsc.org

Furthermore, the synthesis of various CHF2-containing heterocycles has been accomplished through intramolecular oxy-difluoromethylation using continuous-flow photoredox catalysis. nih.gov This technique utilizes low-cost 3D printed photoflow reactors and difluoromethyltriphenylphosphonium bromide as a CHF2 radical precursor, offering a practical and scalable route to these compounds with good to excellent yields and high regio- and stereoselectivity. nih.gov The general mechanism involves the generation of a difluoromethyl radical, its addition to an alkene, and subsequent oxidation and cyclization. nih.gov

While a direct synthesis of this compound using these methods has not been explicitly detailed in the reviewed literature, the principles outlined provide a clear pathway. A plausible route would involve the difluoromethylation of a pre-functionalized 3,5-difluoropyridine (B1298662) derivative.

| Catalyst | Reagents | Light Source | Solvent | Key Features |

| fac-Ir(ppy)3 | α,α-difluoro-β-iodoketones, Silyl enol ethers, Ammonium acetate | Blue LED | Not Specified | One-pot synthesis of 3-fluoropyridines. |

| Not Specified | Zinc difluoromethanesulfinate | Not Specified | Not Specified | Direct CF2H radical addition to C=N bonds. |

| fac-Ir(ppy)3 | Difluoromethyltriphenylphosphonium bromide, Alkenoic acids | Visible Light | Not Specified | Intramolecular oxy-difluoromethylation in a continuous flow reactor. |

Selective C-H Functionalization via Dihydropyridine (B1217469) Intermediates

Selective C-H functionalization offers a more direct and atom-economical approach to modifying pyridine rings. However, achieving regioselectivity, particularly at the C3 and C4 positions, can be challenging due to the inherent electronic properties of the pyridine ring. A powerful strategy to overcome this involves the temporary dearomatization of the pyridine to form a more reactive dihydropyridine intermediate.

This approach has been successfully employed for the C3-selective trifluoromethylthiolation and difluoromethylthiolation of pyridines. nih.govresearchgate.netacs.orgcolab.ws The methodology relies on the borane-catalyzed hydroboration of the pyridine to generate a nucleophilic dihydropyridine. This intermediate then reacts with an appropriate electrophilic difluoromethylthio source, followed by an oxidative aromatization step to yield the C3-functionalized pyridine. nih.govresearchgate.netacs.orgcolab.ws This method has proven effective for the late-stage functionalization of complex pyridine-containing drugs. nih.govresearchgate.netacs.orgcolab.ws

A related and highly relevant strategy allows for switchable C-H functionalization of pyridines, enabling access to different regioisomers. researchgate.net By converting the pyridine into a dearomatized intermediate, the innate reactivity of the ring can be altered. This allows for selective derivatization at positions that are typically difficult to access, such as the C3 and C4 positions. researchgate.net This dearomatization-rearomatization sequence provides a versatile platform for introducing a variety of functional groups, including difluoromethyl groups. researchgate.net

For the synthesis of this compound, a potential pathway would involve the formation of a dihydropyridine intermediate from a 3,5-difluoropyridine precursor. This intermediate could then be reacted with an electrophilic difluoromethylating agent, targeting the C4 position, followed by rearomatization to furnish the desired product. The electronic influence of the two fluorine atoms at the 3 and 5 positions would play a crucial role in directing the regioselectivity of the functionalization.

| Intermediate | Reagents | Key Transformation | Application |

| Dihydropyridine | Borane catalyst, Electrophilic SCF2H source, Oxidant | Hydroboration, Difluoromethylthiolation, Aromatization | C3-selective difluoromethylthiolation of pyridines. |

| Dihydropyridine | Dearomatizing agent, Electrophilic CF2H source, Aromatizing agent | Dearomatization, C4-Difluoromethylation, Rearomatization | Potential for site-selective C-H difluoromethylation of pyridines. |

Elucidation of Reaction Mechanisms and Control of Selectivity in Difluoromethylation of Pyridines

Mechanistic Investigations of C-H Functionalization Pathways

A novel strategy for the site-selective C-H difluoromethylation of pyridines involves a redox-neutral dearomatization–rearomatization sequence. thieme-connect.com This approach utilizes temporary dearomatization of the pyridine (B92270) ring to create activated intermediates, which then react with difluoromethylating agents before rearomatizing to yield the final functionalized product. uni-muenster.de This method has proven effective for achieving previously elusive meta-functionalization. researchgate.net

Central to this methodology is the formation of bench-stable oxazino pyridine intermediates. thieme-connect.comresearchgate.net These intermediates are readily accessed from pyridines and serve as key precursors for regioselective functionalization. nih.govresearchgate.net Under basic conditions, the oxazino pyridine intermediates exhibit nucleophilic character at the β- and δ-positions of the dienamine structure. nih.govresearchgate.net This inherent reactivity directs the radical difluoromethylation to the δ-position, which, after rearomatization, corresponds to the meta-position of the pyridine ring. nih.gov The initial radical attack preferentially occurs at the δ-position because it leads to a more stabilized radical intermediate through greater resonance stabilization. nih.gov

This strategy effectively solves the challenge of direct meta-difluoromethylation, which is difficult to achieve through traditional methods due to the electronic nature of the pyridine core. researchgate.netuni-muenster.de The oxazino intermediates essentially mask the aromaticity of the pyridine, allowing for unconventional reactivity patterns to be exploited.

The transfer of the difluoromethyl group to the pyridine scaffold proceeds via a radical process. nih.govresearchgate.net The success of the meta-difluoromethylation hinged on identifying an appropriate difluoromethyl radical source. thieme-connect.com Researchers identified 2,2-difluoro-2-iodo-1-phenylethan-1-one as a suitable reagent for this purpose. thieme-connect.com

For the complementary para-difluoromethylation, a Minisci-type radical alkylation is employed. thieme-connect.comnenu.edu.cn In this case, the oxazino pyridine intermediate is converted to the corresponding pyridinium (B92312) salt, which then undergoes reaction with a different radical source, bis(difluoroacetyl)peroxide. thieme-connect.com This highlights that the entire functionalization sequence, for both meta and para positions, is governed by radical-based mechanisms.

Factors Governing Regio- and Chemoselectivity

The key factor governing the regioselectivity of the difluoromethylation is the chemical state of the pyridine-derived intermediate, which can be easily switched by adjusting the reaction conditions. nih.govresearchgate.net This site-switchable method provides unprecedented control over the reaction outcome. nih.gov

Meta-Selectivity : The use of the neutral oxazino pyridine intermediate under basic conditions directs the difluoromethylation to the meta-position. researchgate.net The nucleophilic character of the dienamine within the oxazino structure guides the radical addition to the δ-position, leading to the meta-product upon rearomatization. nih.govresearchgate.net

Para-Selectivity : The regioselectivity can be switched to the para-position by treating the oxazino pyridine intermediate with an acid, such as camphorsulfonic acid (CSA). nih.govresearchgate.net This in situ transformation generates a pyridinium salt. nih.gov The pyridinium ion possesses electrophilic character at the γ-position (para-position), making it susceptible to a highly regioselective Minisci-type radical attack at this site. nih.govresearchgate.net Lowering the temperature during this radical addition step further enhances the para-selectivity. nih.gov

This dual-mode reactivity from a common intermediate allows for the selective synthesis of either meta- or para-difluoromethylated pyridines, a previously unmet challenge in pyridine functionalization. nih.govuni-muenster.de

The substrate scope for this methodology is broad, accommodating various substituted pyridines. For instance, 2,5-disubstituted pyridines bearing π-donor groups like 2-aryl and 2-alkynyl substituents showed increased reactivity at the β-position of the oxazino intermediate, still yielding meta-functionalized products in good yields. nih.gov The methodology is also applicable to the late-stage functionalization of complex molecules, including drugs like loratadine. researchgate.netthieme-connect.com

| Target Position | Key Intermediate | Reaction Conditions | Mechanism | Difluoromethyl Source Example |

|---|---|---|---|---|

| meta | Oxazino Pyridine | Basic/Neutral | Radical addition to δ-position of dienamine | 2,2-difluoro-2-iodo-1-phenylethan-1-one |

| para | Pyridinium Salt | Acidic (e.g., CSA) | Minisci-type radical alkylation at γ-position | Bis(difluoroacetyl)peroxide |

Catalytic Systems and Their Mechanistic Implications

Despite a comprehensive search for experimental spectroscopic data for the chemical compound 3,5-Difluoro-4-(difluoromethyl)pyridine (CAS No. 1804935-03-2), the specific, detailed analytical results required to populate the requested article sections are not available in the public domain through the conducted searches.

Numerous attempts were made to locate the ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, FT-Raman, and Mass Spectrometry data for this specific molecule. While the compound is listed in chemical supplier databases and its synthesis is mentioned in the context of related chemical structures, detailed characterization data, such as chemical shifts (δ), coupling constants (J), vibrational frequencies (cm⁻¹), and mass-to-charge ratios (m/z), could not be retrieved from scientific journals, patents, or chemical databases.

The strict requirement to focus solely on "this compound" and not introduce information from related compounds prevents the generation of an article based on analogous structures. For instance, data for the similar compound 3,5-Difluoro-4-(trifluoromethyl)pyridine is available but is not applicable due to the significant spectral differences between a difluoromethyl (-CHF₂) and a trifluoromethyl (-CF₃) group.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content with the required data tables as outlined in the user's instructions. Fulfilling the request would necessitate access to proprietary data or unpublished research findings which are beyond the scope of this tool.

Computational Chemistry and Theoretical Studies of 3,5 Difluoro 4 Difluoromethyl Pyridine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the optimal three-dimensional arrangement of atoms (molecular structure) and the distribution of electrons within the molecule (electronic properties). These calculations solve approximations of the Schrödinger equation for the molecule, yielding information on bond lengths, bond angles, and electronic energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. journaleras.comresearchgate.net Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining high accuracy. researchgate.net For a molecule such as 3,5-Difluoro-4-(difluoromethyl)pyridine, DFT would be applied to:

Geometry Optimization: Determine the most stable molecular structure by finding the minimum energy conformation. This provides precise values for bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculate the vibrational frequencies corresponding to different molecular motions. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net

Electronic Property Calculation: Determine key electronic properties like dipole moment, polarizability, and the energies of molecular orbitals. journaleras.com

A typical DFT study on this molecule would use a functional, such as B3LYP, combined with a basis set, like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. journaleras.comresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT Note: The following data is illustrative of typical outputs from DFT calculations and is not based on published research for this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F (ring) | 1.34 Å |

| Bond Length | C-C (ring) | 1.39 Å |

| Bond Length | C-N (ring) | 1.33 Å |

| Bond Length | C-C (side chain) | 1.51 Å |

| Bond Length | C-F (side chain) | 1.36 Å |

| Bond Angle | F-C-C (ring) | 118° |

| Bond Angle | C-N-C (ring) | 117° |

| Bond Angle | C-C-C (side chain) | 112° |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can be highly accurate but are often more computationally demanding than DFT. nii.ac.jprsc.org For this compound, ab initio calculations would be crucial for:

High-Accuracy Energy Calculations: Obtaining very precise values for the total electronic energy of the molecule.

Transition State Searching: Identifying the structures and energies of transition states in potential chemical reactions, which is essential for understanding reaction mechanisms and kinetics. nii.ac.jp

Validation of DFT Results: Comparing results from methods like MP2 or CCSD(T) with DFT results to validate the accuracy of the chosen functional and basis set.

Conformational Analysis and Stability Predictions

For this compound, computational methods would be used to perform a potential energy surface (PES) scan. This involves systematically rotating the C-C bond connecting the difluoromethyl group to the pyridine (B92270) ring and calculating the energy at each step. The resulting energy profile would reveal the most stable (lowest energy) and least stable (highest energy) conformations, as well as the energy barriers to rotation between them. rsc.org Factors influencing stability include steric hindrance and electrostatic interactions between the fluorine atoms of the difluoromethyl group and the fluorine atoms on the pyridine ring. acs.orgnih.gov

Molecular Reactivity and Site Selectivity Modeling

Understanding where and how a molecule will react is a central goal of computational chemistry. For this compound, theoretical models can predict its reactivity towards electrophiles and nucleophiles, indicating the most likely sites for chemical attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It helps identify electron-rich and electron-poor regions.

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this molecule, such regions would likely be centered around the nitrogen atom and the fluorine atoms due to their high electronegativity.

Positive Potential Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms and potentially on the carbon atoms of the pyridine ring. nih.gov

Fukui Functions: This is a more quantitative method derived from DFT to predict reaction sites. The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.net It helps identify the atoms most likely to participate in a reaction:

f+: Predicts the site for nucleophilic attack (where an electron is best accepted).

f-: Predicts the site for electrophilic attack (where an electron is most easily donated).

f0: Predicts the site for radical attack.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: This orbital is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A high-energy HOMO indicates a better electron donor. The spatial distribution of the HOMO shows where an electrophilic attack is most likely to occur.

LUMO: This is the lowest energy orbital that is empty of electrons. The energy of the LUMO relates to the molecule's ability to accept electrons. A low-energy LUMO indicates a better electron acceptor. The distribution of the LUMO shows where a nucleophilic attack is most likely to occur.

The HOMO-LUMO gap (the energy difference between the two) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive and easily polarizable. researchgate.netnih.gov For this compound, the distribution of the HOMO and LUMO would be heavily influenced by the electronegative fluorine atoms and the nitrogen atom of the pyridine ring.

Table 2: Hypothetical FMO Properties for this compound Note: The following data is illustrative and not based on published research for this specific molecule.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Moderate electron-donating ability |

| LUMO Energy | -1.2 eV | Moderate electron-accepting ability |

Analysis of Non-Covalent Interactions in this compound

The molecular architecture of this compound is rich in features that govern its non-covalent interaction profile. The presence of a nitrogen heteroatom, highly electronegative fluorine atoms on the aromatic ring, and a difluoromethyl group creates a complex electrostatic potential surface. This structure allows for a variety of interactions, including hydrogen bonding and aromatic (π-π stacking) interactions, which are crucial in determining its behavior in supramolecular chemistry and materials science. Computational methods, such as Density Functional Theory (DFT), are instrumental in dissecting the nature and strength of these weak interactions. mdpi.comnih.gov

Hydrogen Bonding in Fluorinated Pyridine Systems

The capacity of organically bound fluorine to act as a hydrogen bond acceptor has been a subject of extensive theoretical and experimental investigation. nih.gov While fluorine is the most electronegative element, its ability to accept a hydrogen bond is generally considered weak. nih.gov However, spectroscopic and computational studies have provided unequivocal evidence for the existence of such bonds, particularly C-H···F and N-H···F interactions. nih.govrsc.org

In the context of this compound, several types of hydrogen bonds can be envisaged. The nitrogen atom of the pyridine ring, despite the electron-withdrawing effect of the fluorine substituents, remains a primary hydrogen bond acceptor site. Additionally, the fluorine atoms, both on the ring and in the difluoromethyl group, can act as weak hydrogen bond acceptors.

Computational Insights:

Acceptor Propensity: Theoretical calculations suggest that the hydrogen bond acceptor strength of fluorine is context-dependent. nih.gov For instance, alkyl mono-fluorinated motifs often show a higher propensity to form hydrogen bonds compared to other types. nih.gov

Interaction Geometries and Energies: Ab initio and DFT calculations are used to determine the geometries and binding energies of hydrogen-bonded complexes. nih.gov For typical C-H···F interactions, H···F distances can be as short as 2.02 Å, with interaction energies being predominantly dispersive in nature. rsc.org Spectroscopic measurements have established free energy values for hydrogen bonds involving C-F as an acceptor to be around 6 kJ mol⁻¹ in nonpolar solvents. rsc.org

Intramolecular vs. Intermolecular Bonding: The geometry of this compound could potentially allow for intramolecular C-H···F-C hydrogen bonds between the difluoromethyl group's hydrogen and an adjacent ring fluorine. However, intermolecular hydrogen bonds are often significant in determining crystal packing and condensed-phase structures. rsc.org DFT-based calculations, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, are pivotal in characterizing these weak interactions. mdpi.comnih.gov

The table below summarizes typical parameters for hydrogen bonds involving organic fluorine, derived from computational studies on analogous systems.

| Interaction Type | Donor-Acceptor Distance (Å) | H···F Distance (Å) | Angle (°) | Typical Energy (kcal/mol) |

| N-H···F-C | 2.8 - 3.2 | 2.0 - 2.4 | 140 - 180 | 1.5 - 4.0 |

| O-H···F-C | 2.7 - 3.1 | 1.9 - 2.3 | 150 - 180 | 2.0 - 5.0 |

| C-H···F-C | 3.0 - 3.6 | 2.3 - 2.7 | 120 - 160 | 0.5 - 2.0 |

This table presents generalized data from computational studies on various organofluorine compounds.

Aromatic Interactions (π-π Stacking)

Aromatic interactions, commonly referred to as π-π stacking, are crucial non-covalent forces that influence the three-dimensional structures of molecules in crystals and biological systems. researchgate.netnih.gov These interactions arise from a combination of electrostatic, dispersion, and dipole-induced dipole forces between aromatic rings. libretexts.org The introduction of fluorine atoms and a difluoromethyl group to the pyridine ring significantly modulates its electronic properties and, consequently, its π-π stacking behavior.

The electron-withdrawing fluorine atoms alter the quadrupole moment of the pyridine ring, making the face of the ring electron-deficient (π-acidic). nih.gov This is in contrast to unsubstituted aromatic rings like benzene, which are electron-rich (π-basic). This modification of the electronic character of the ring is a key determinant in the geometry and strength of stacking interactions.

Computational Findings on Fluorinated Aromatic Systems:

Arene-Perfluoroarene Stacking: Computational studies have shown that the interaction between an electron-deficient fluorinated aromatic ring and an electron-rich aromatic ring is particularly favorable. nih.gov This leads to strong, well-defined co-facial stacking arrangements, often more stable than the stacking of two identical rings. The interaction energy for a hexafluorobenzene-mesitylene dimer, for example, has been calculated via DFT to be approximately -9.1 kcal/mol, which is comparable to a strong hydrogen bond. nih.gov

Influence on Stacking Geometry: For dimers of pyridine itself, computational studies at the MP2 level of theory show that the antiparallel-displaced geometry is the most stable, with a binding energy of 3.97 kcal/mol. researchgate.net The introduction of fluorine atoms can alter this preference. The electrostatic repulsion between two π-acidic fluorinated rings can disfavor face-to-face stacking, instead promoting offset or edge-to-face arrangements to minimize unfavorable interactions.

Role of the Difluoromethyl Group: The -CF₂H group also contributes to the electronic changes in the ring through its inductive effects. Furthermore, it can participate in other non-covalent interactions, such as C-H···π interactions, where the hydrogen atom of the difluoromethyl group interacts with the face of an adjacent aromatic ring. rsc.org

The following table summarizes different π-π stacking geometries and their characteristic interaction energies as determined by computational methods for pyridine and related aromatic systems.

| Stacking Geometry | Description | Typical Centroid-Centroid Distance (Å) | Calculated Interaction Energy (kcal/mol) (Pyridine Dimer) researchgate.net |

| Parallel-Sandwich | Rings are perfectly eclipsed. | 3.3 - 3.6 | 1.53 |

| Antiparallel-Sandwich | Rings are eclipsed but oriented in opposite directions. | 3.3 - 3.6 | 3.05 |

| Parallel-Displaced | Rings are parallel but shifted relative to one another. | 3.3 - 3.8 | 2.39 |

| Antiparallel-Displaced | Rings are shifted and oriented in opposite directions. | 3.3 - 3.8 | 3.97 |

| T-shaped (Edge-to-Face) | The edge of one ring points towards the face of another. | ~5.0 | 1.47 - 1.91 |

Note: The specific interaction energies for this compound would require dedicated calculations, but these values for pyridine provide a foundational understanding.

Synthetic Applications and Derivatization Strategies for 3,5 Difluoro 4 Difluoromethyl Pyridine Derivatives

Role as a Versatile Synthetic Scaffold in Organic Synthesis

3,5-Difluoro-4-(difluoromethyl)pyridine serves as a crucial intermediate and scaffold in organic synthesis, primarily owing to the presence of multiple reactive sites and the unique electronic properties conferred by the fluorine and difluoromethyl substituents. evitachem.com The direct C-H difluoromethylation of pyridine (B92270) rings represents a highly efficient and economical route to access such scaffolds. nih.gov Recently developed methods have enabled the site-selective introduction of the difluoromethyl group at various positions on the pyridine ring, highlighting the versatility of these synthetic strategies. researchgate.netnih.gov

The synthesis of this compound can be achieved through the difluoromethylation of a corresponding 3,5-difluoropyridine (B1298662) precursor. evitachem.com This process often utilizes specific difluoromethylating agents under controlled conditions to ensure high yields. evitachem.com The resulting compound is a valuable building block for the construction of more complex molecules. Its fluorinated pyridine core can be further modified through various organic reactions, making it a versatile platform for creating diverse chemical libraries for drug discovery and agrochemical development. chemeurope.comnih.gov The development of regioselective C-H functionalization techniques has further expanded the utility of such compounds, allowing for precise structural modifications. researchgate.net

Derivatization for Enhanced Chemical Functionality

The chemical reactivity of this compound allows for a range of derivatization strategies aimed at enhancing its chemical functionality and tailoring its properties for specific applications. The pyridine ring, despite being electron-deficient due to the fluorine atoms, can still undergo electrophilic aromatic substitution reactions. evitachem.com Moreover, the difluoromethyl group can be a site for nucleophilic attack under specific conditions, leading to further functionalization. acs.org

Recent advancements have demonstrated that the difluoromethyl group itself can be deprotonated to form a nucleophilic ArCF₂⁻ synthon. acs.org This reactive intermediate can then participate in reactions with a variety of electrophiles, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds. acs.org This approach significantly broadens the scope of accessible derivatives from the this compound scaffold.

| Derivatization Strategy | Description | Potential Outcome |

| Electrophilic Aromatic Substitution | Introduction of electrophiles onto the pyridine ring. | Modification of the electronic properties and steric profile of the core structure. |

| Nucleophilic Attack on the Difluoromethyl Group | Reaction with nucleophiles to displace a fluorine atom or the entire group. | Introduction of new functional groups at the 4-position. |

| Deprotonation of the Difluoromethyl Group | Formation of a nucleophilic ArCF₂⁻ species. | Enables reaction with a wide range of electrophiles for C-C and C-X bond formation. acs.org |

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed that the nature, position, and stereochemistry of substituents on the pyridine ring can have a profound impact on their therapeutic efficacy. nih.gov

Impact of Difluoromethyl Group Position on Molecular Interactions

The position of the difluoromethyl group on the pyridine ring is a critical determinant of a molecule's biological activity and its interactions with target proteins. uni-muenster.de Research has shown that altering the position of the difluoromethyl group can significantly affect the efficacy of bioactive molecules. chemeurope.comeurekalert.org For instance, in the context of quorum sensing inhibitors, a difluoromethyl group at the 2-position of the pyridine ring was found to be crucial for activity, while moving it to the 3-position resulted in a loss of activity. nih.gov This highlights the specific steric and electronic contributions of the difluoromethyl group in molecular recognition and binding. The difluoromethyl group can act as a bioisostere for other functional groups, such as a hydroxyl group, and its placement dictates the potential for hydrogen bonding and other non-covalent interactions within a biological target. nih.gov

Rational Design Based on SAR Data

The data generated from SAR studies provides a foundation for the rational design of new and improved bioactive molecules. By understanding which structural features enhance activity and selectivity, chemists can design new derivatives with optimized properties. For example, if SAR data indicates that a particular substitution pattern on the this compound core leads to increased potency, this information can be used to guide the synthesis of analogous compounds with potentially even better activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The insights from SAR studies on related fluorinated compounds can also inform the design of novel derivatives of this compound. nih.gov

Application as Precursors for Biologically Active Molecules

Difluoromethylated pyridines are valuable precursors for the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. researchgate.netchemeurope.comnih.govuni-muenster.deeurekalert.org The incorporation of the difluoromethyl group can lead to improved pharmacokinetic and pharmacodynamic properties of the final product. uni-muenster.de

One notable example is the use of 4-(difluoromethyl)pyridin-2-amine (B599231) as a key intermediate for the synthesis of lipid kinase inhibitors. acs.org This demonstrates the direct applicability of difluoromethylated pyridine derivatives in the development of targeted therapies. The unique properties of the difluoromethyl group make it a desirable feature in the design of new drugs and agrochemicals. researchoutreach.org The synthetic accessibility of compounds like this compound, coupled with their versatile reactivity, positions them as important building blocks for the discovery of novel bioactive agents. researchgate.netnih.gov

| Biologically Active Molecule Class | Role of Difluoromethyl Pyridine Precursor | Reference Example |

| Lipid Kinase Inhibitors | Serves as a key building block for the final active pharmaceutical ingredient. | 4-(Difluoromethyl)pyridin-2-amine acs.org |

| Agrochemicals (Insecticides, Fungicides) | Forms the core structure of various crop protection agents. | Trifluoromethylpyridine derivatives in fungicides and insecticides researchoutreach.org |

| Quorum Sensing Inhibitors | Provides a scaffold for developing agents that disrupt bacterial communication. | 2-Difluoromethylpyridine derivatives nih.gov |

Q & A

Q. What are the optimal synthetic routes for 3,5-Difluoro-4-(difluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

-

Methodological Answer : The synthesis of fluorinated pyridines often employs nucleophilic aromatic substitution (NAS) or halogen-exchange reactions. For example, starting from pentafluoropyridine, selective substitution at the 4-position can be achieved using difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under controlled temperatures (80–120°C) with catalysts like CuI or Pd(PPh₃)₄ . Reaction solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water mixtures) is critical for achieving >95% purity .

-

Key Data :

| Parameter | Optimal Condition | Yield Range | Purity |

|---|---|---|---|

| Temperature | 100°C | 60–75% | ≥97% |

| Catalyst | CuI (5 mol%) | — | — |

| Solvent | DMF | — | — |

Q. How can spectroscopic techniques (NMR, MS, XRD) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for -CF₂H (~-80 to -90 ppm) and aromatic fluorines (~-110 to -120 ppm) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 162.03 (calculated for C₆H₄F₄N) validate the molecular formula .

- X-ray Crystallography : Resolves bond angles and distances, critical for distinguishing between meta/para isomers .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, directing electrophiles (e.g., NO₂⁺, SO₃H⁺) to the less electron-deficient positions. Computational studies (DFT, B3LYP/6-31G*) predict preferential attack at the 2- and 6-positions due to lower activation energies (~15–20 kcal/mol) compared to the 4-position . Experimental validation via kinetic isotope effects (KIE) and Hammett plots can quantify substituent effects .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with high enantiomeric excess (ee) for pharmaceutical applications?

- Methodological Answer :

-

Chiral Auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during fluorination .

-

Catalytic Asymmetric Fluorination : Pd-catalyzed C–F bond formation with chiral ligands (e.g., BINAP) achieves ee >90% .

-

Resolution Techniques : Chiral HPLC (Chiralpak AD-H column) separates enantiomers post-synthesis .

- Key Data :

| Strategy | ee Achieved | Catalyst Loading |

|---|---|---|

| Chiral Pd Catalysis | 92% | 2 mol% |

| Enzymatic Resolution | 85% | — |

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity and stability of this compound in aqueous or biological environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, LUMO energies < -1.5 eV indicate susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates interactions with biomolecules (e.g., proteins) using AMBER or CHARMM force fields. Solvent-accessible surface area (SASA) analysis reveals hydrophobic binding pockets .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and spectral data for fluorinated pyridines: How to reconcile conflicting literature values?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. Cross-validate data using:

- Differential Scanning Calorimetry (DSC) : Measures exact melting points (±1°C).

- Solid-State NMR : Differentiates crystalline vs. amorphous phases .

- Interlaboratory Collaboration : Compare results with PubChem or Reaxys entries (e.g., CAS 1374659-33-2 vs. 1314514-97-0) .

Analytical and Safety Considerations

Q. What are the best practices for handling this compound given its potential toxicity and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.